molecular formula C26H27Cl2N5O3 B12429324 Sirt2-IN-5

Sirt2-IN-5

Cat. No.: B12429324
M. Wt: 528.4 g/mol
InChI Key: LELIKKNLOSXVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sirt2-IN-5 is a selective inhibitor of the enzyme sirtuin 2, which is a member of the sirtuin family of proteins. Sirtuin 2 is a nicotinamide adenine dinucleotide-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and metabolism. Sirtuin 2 has been implicated in several diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound has been developed as a potent and selective inhibitor of sirtuin 2, making it a valuable tool for studying the biological functions of this enzyme and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sirt2-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The synthetic route typically starts with the preparation of a substituted benzylamine, which is then coupled with a nicotinamide derivative under specific reaction conditions. The reaction conditions often involve the use of organic solvents, such as dimethylformamide or dichloromethane, and catalysts, such as palladium or copper complexes. The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve the use of automated synthesis equipment and large-scale purification techniques, such as high-performance liquid chromatography, to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sirt2-IN-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: this compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reactions are typically carried out in the presence of a catalyst, such as palladium on carbon.

    Substitution: Common reagents for substitution reactions include halogenating agents, such as chlorine or bromine, and nucleophiles, such as amines or thiols. The reactions are typically carried out in organic solvents, such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced derivatives with different chemical properties.

Scientific Research Applications

Sirt2-IN-5 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a chemical probe to study the enzymatic activity of sirtuin 2 and its role in various biochemical pathways.

    Biology: The compound is used to investigate the biological functions of sirtuin 2 in cellular processes, such as cell cycle regulation, apoptosis, and metabolism.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. It is used in preclinical studies to evaluate its efficacy and safety in disease models.

    Industry: The compound is used in the development of new drugs and therapeutic strategies targeting sirtuin 2. It is also used in the production of research reagents and diagnostic tools.

Mechanism of Action

Sirt2-IN-5 exerts its effects by selectively inhibiting the enzymatic activity of sirtuin 2. The compound binds to the active site of sirtuin 2, preventing the deacetylation of its substrates. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The molecular targets of this compound include histones, transcription factors, and other proteins involved in cell cycle regulation, apoptosis, and metabolism. The inhibition of sirtuin 2 by this compound can modulate these pathways, leading to changes in cellular function and potentially therapeutic effects in disease models.

Comparison with Similar Compounds

Sirt2-IN-5 is unique among sirtuin 2 inhibitors due to its high selectivity and potency. Similar compounds include:

    AGK2: Another selective inhibitor of sirtuin 2, but with different chemical properties and potency.

    AK7: A sirtuin 2 inhibitor with potential therapeutic applications in neurodegenerative diseases.

    Tenovin-6: A dual inhibitor of sirtuin 1 and sirtuin 2, with broader biological effects.

Compared to these compounds, this compound offers a unique combination of selectivity, potency, and stability, making it a valuable tool for studying the biological functions of sirtuin 2 and its potential therapeutic applications.

Properties

Molecular Formula

C26H27Cl2N5O3

Molecular Weight

528.4 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C26H27Cl2N5O3/c27-20-6-4-19(5-7-20)23-17-24(31-12-14-36-15-13-31)29-33(26(23)35)18-25(34)32-10-8-30(9-11-32)22-3-1-2-21(28)16-22/h1-7,16-17H,8-15,18H2

InChI Key

LELIKKNLOSXVAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C(=CC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.